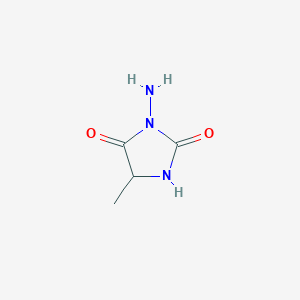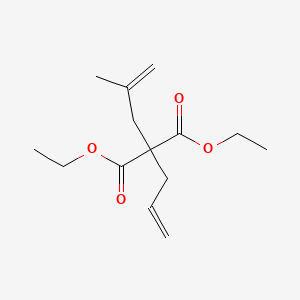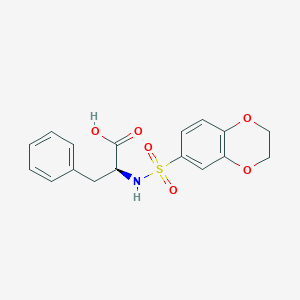![molecular formula C25H26ClN5O4 B12087956 6-[4-[(5-Chloro-1-oxopentyl)amino]phenyl]-4,5,6,7-tetrahydro-1-(4-methoxyphenyl)-7-oxo-1H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B12087956.png)
6-[4-[(5-Chloro-1-oxopentyl)amino]phenyl]-4,5,6,7-tetrahydro-1-(4-methoxyphenyl)-7-oxo-1H-pyrazolo[3,4-c]pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[4-[(5-Chloro-1-oxopentyl)amino]phenyl]-4,5,6,7-tetrahydro-1-(4-methoxyphenyl)-7-oxo-1H-pyrazolo[3,4-c]pyridine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrazolo[3,4-c]pyridine core, which is known for its diverse biological activities.
準備方法
The synthesis of 6-[4-[(5-Chloro-1-oxopentyl)amino]phenyl]-4,5,6,7-tetrahydro-1-(4-methoxyphenyl)-7-oxo-1H-pyrazolo[3,4-c]pyridine-3-carboxamide can be achieved through a series of chemical reactions involving the formation of the pyrazolo[3,4-c]pyridine core and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . The reaction typically employs palladium catalysts and boron reagents .
化学反応の分析
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the methoxy and amino groups allows for oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: The carbonyl groups can be reduced using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
科学的研究の応用
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its structure suggests potential interactions with biological targets, making it a candidate for drug discovery.
Medicine: The compound’s unique structure may offer therapeutic benefits, particularly in targeting specific enzymes or receptors.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[3,4-c]pyridine core is known to bind with high affinity to various biological targets, potentially inhibiting or modulating their activity .
類似化合物との比較
Similar compounds include other pyrazolo[3,4-c]pyridine derivatives, which also exhibit diverse biological activities. For example, indole derivatives share some structural similarities and are known for their broad-spectrum biological activities
特性
分子式 |
C25H26ClN5O4 |
|---|---|
分子量 |
496.0 g/mol |
IUPAC名 |
6-[4-(5-chloropentanoylamino)phenyl]-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide |
InChI |
InChI=1S/C25H26ClN5O4/c1-35-19-11-9-18(10-12-19)31-23-20(22(29-31)24(27)33)13-15-30(25(23)34)17-7-5-16(6-8-17)28-21(32)4-2-3-14-26/h5-12H,2-4,13-15H2,1H3,(H2,27,33)(H,28,32) |
InChIキー |
RYEXWTWVQUUZFL-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)NC(=O)CCCCCl)C(=N2)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1S,2S,5R)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B12087884.png)

![(1-Cyclopropylethyl)[2-(3-methylphenyl)ethyl]amine](/img/structure/B12087907.png)


![Adenosine 5'-Triphosphate P3-[1-(2-Nitrophenyl)ethyl Ester] Trisodium Salt](/img/structure/B12087929.png)
![3-Chloro-5-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene](/img/structure/B12087931.png)
![33-Methoxy-13,28-dimethyl-2,5,7,20-tetraoxa-13,28-diazaoctacyclo[25.6.2.216,19.13,10.121,25.04,8.031,35.014,39]nonatriaconta-1(33),3(39),4(8),9,16(38),17,19(37),21,23,25(36),31,34-dodecaen-22-ol](/img/structure/B12087937.png)



![5-{[Cyclopropyl(methyl)amino]methyl}-2-methoxyaniline](/img/structure/B12087948.png)

